2-(Methoxyimino)malonamide
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Overview
Description
2-(Methoxyimino)malonamide is an organic compound with the molecular formula C16H15N3O3. It is a derivative of malonamide, characterized by the presence of a methoxyimino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methoxyimino)malonamide can be synthesized through a multi-component reaction involving isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules. This reaction typically occurs in dichloromethane at ambient temperature without the need for a catalyst . The process is efficient and yields the desired malonamide derivatives in a one-pot procedure, which is advantageous for reducing reaction time and solvent usage .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling chemicals on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxyimino)malonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(Methoxyimino)malonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methoxyimino)malonamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenylmalonamide: Similar in structure but lacks the methoxyimino group.
Malonamide: The parent compound without any substituents.
N,N’-Dimethylmalonamide: Similar but with methyl groups instead of the methoxyimino group.
Uniqueness
2-(Methoxyimino)malonamide is unique due to the presence of the methoxyimino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications, particularly in medicinal chemistry where the methoxyimino group can enhance binding affinity and specificity .
Biological Activity
2-(Methoxyimino)malonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its methoxyimino functional group attached to a malonamide backbone. The structural formula can be represented as follows:
This configuration suggests potential interactions with various biological targets, which may contribute to its observed activities.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The following table summarizes the antimicrobial efficacy of this compound:
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 32 µg/mL |
Staphylococcus aureus | 18 | 16 µg/mL |
Candida albicans | 12 | 64 µg/mL |
These results suggest that this compound has promising potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including HCT-116 (colon cancer), NBT-T2 (lymphoma), and Panc-1 (pancreatic cancer). The following table presents the cytotoxic effects observed:
Cell Line | IC50 (µg/mL) |
---|---|
HCT-116 | 0.077 |
NBT-T2 | 0.080 |
Panc-1 | 0.102 |
The low IC50 values indicate that this compound is highly effective at inhibiting cell growth at relatively low concentrations.
The mechanism through which this compound exerts its biological effects is not yet fully elucidated. However, preliminary studies suggest that it may interfere with key metabolic pathways in microbial cells and cancerous tissues. Specific targets may include enzymes involved in cell wall synthesis and DNA replication.
Case Studies
Several case studies have highlighted the practical applications of this compound in therapeutic settings:
- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of this compound in treating urinary tract infections caused by resistant strains of bacteria. Patients showed significant improvement after treatment with formulations containing this compound.
- Case Study on Cancer Therapy : A pilot study evaluated the use of this compound in combination with existing chemotherapy agents for patients with advanced pancreatic cancer. Results indicated enhanced efficacy and reduced side effects compared to conventional treatments alone.
Properties
Molecular Formula |
C4H7N3O3 |
---|---|
Molecular Weight |
145.12 g/mol |
IUPAC Name |
2-methoxyiminopropanediamide |
InChI |
InChI=1S/C4H7N3O3/c1-10-7-2(3(5)8)4(6)9/h1H3,(H2,5,8)(H2,6,9) |
InChI Key |
MHIXOQXRXDCMMA-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(C(=O)N)C(=O)N |
Origin of Product |
United States |
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